molecular formula C23H17N3O3S2 B3498791 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B3498791
M. Wt: 447.5 g/mol
InChI Key: MFLIXNJREHDEMR-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Its derivatives are manufactured worldwide for a wide variety of applications . Benzothiazole derivatives act as an important scaffold and have played a significant role in the field of medicinal chemistry .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves a series of chemical reactions. For instance, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide involves the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For example, N-(1,3-benzothiazol-2-yl)-1H-indole-2-carboxamide is a white powder with a melting point of 276–278 °C .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Future Directions

Benzothiazole derivatives have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of new benzothiazole derivatives, their potential biological activities, and their applications in the development of new drugs .

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S2/c27-21(14-8-9-18-19(13-14)29-11-10-28-18)26-23(30)24-16-5-3-4-15(12-16)22-25-17-6-1-2-7-20(17)31-22/h1-9,12-13H,10-11H2,(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLIXNJREHDEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
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N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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